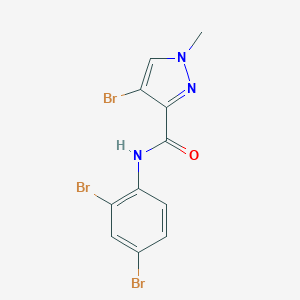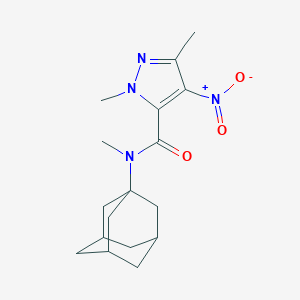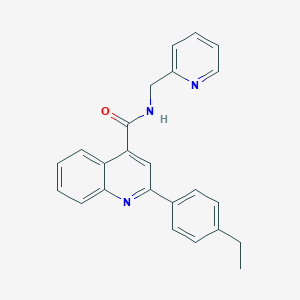![molecular formula C22H16N+ B280515 11-Methyldibenzo[f,h]pyrido[1,2-b]isoquinolinium](/img/structure/B280515.png)
11-Methyldibenzo[f,h]pyrido[1,2-b]isoquinolinium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
11-Methyldibenzo[f,h]pyrido[1,2-b]isoquinolinium is a heterocyclic compound that has gained attention in scientific research due to its unique chemical properties. This compound has been synthesized through various methods and has been studied extensively to understand its mechanism of action and biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 11-Methyldibenzo[f,h]pyrido[1,2-b]isoquinolinium is not fully understood. However, it is believed to interact with DNA and RNA through intercalation, which involves the insertion of the compound between the base pairs of the nucleic acid. This interaction can lead to changes in the structure and function of the nucleic acid, which can have various biological effects.
Biochemical and Physiological Effects
Studies have shown that this compound has various biochemical and physiological effects. It has been shown to induce cell death in cancer cells, inhibit cell proliferation, and induce apoptosis. It has also been shown to have anti-inflammatory and antioxidant effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 11-Methyldibenzo[f,h]pyrido[1,2-b]isoquinolinium in lab experiments is its fluorescent properties, which make it useful for the detection of DNA and RNA. It is also relatively easy to synthesize and has been used in various applications. However, one of the limitations is its potential toxicity, which can affect the results of experiments.
Zukünftige Richtungen
There are various future directions for the study of 11-Methyldibenzo[f,h]pyrido[1,2-b]isoquinolinium. One potential direction is the development of new synthesis methods that can produce the compound more efficiently. Another direction is the study of its potential as a therapeutic agent for the treatment of various diseases. Additionally, further studies are needed to fully understand its mechanism of action and biochemical and physiological effects.
Conclusion
In conclusion, this compound is a heterocyclic compound that has gained attention in scientific research due to its unique chemical properties. It has been synthesized through various methods and has been studied extensively to understand its mechanism of action and biochemical and physiological effects. Its potential applications in scientific research and future directions for its study make it an interesting compound for further investigation.
Synthesemethoden
11-Methyldibenzo[f,h]pyrido[1,2-b]isoquinolinium can be synthesized through various methods. One of the commonly used methods is the Pictet-Spengler reaction, which involves the condensation of tryptamine with an aldehyde or ketone in the presence of acid catalysts. Another method involves the reaction of 2-aminobiphenyl with an aldehyde or ketone in the presence of a Lewis acid catalyst. The resulting product is then treated with a strong acid to obtain this compound.
Wissenschaftliche Forschungsanwendungen
11-Methyldibenzo[f,h]pyrido[1,2-b]isoquinolinium has been extensively studied for its potential applications in scientific research. It has been used as a fluorescent probe for the detection of DNA and RNA, as well as a fluorescent sensor for the detection of metal ions. It has also been studied for its potential as a therapeutic agent for the treatment of cancer and other diseases.
Eigenschaften
Molekularformel |
C22H16N+ |
|---|---|
Molekulargewicht |
294.4 g/mol |
IUPAC-Name |
11-methylphenanthro[9,10-b]quinolizin-10-ium |
InChI |
InChI=1S/C22H16N/c1-15-7-6-8-16-13-21-19-11-4-2-9-17(19)18-10-3-5-12-20(18)22(21)14-23(15)16/h2-14H,1H3/q+1 |
InChI-Schlüssel |
JFLKBOZSRKTXMG-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC2=[N+]1C=C3C4=CC=CC=C4C5=CC=CC=C5C3=C2 |
Kanonische SMILES |
CC1=[N+]2C=C3C4=CC=CC=C4C5=CC=CC=C5C3=CC2=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{5-[(3-Chlorophenoxy)methyl]-2-furoyl}-4-ethylpiperazine](/img/structure/B280432.png)

![4-Chloro-3-methylphenyl [5-(4-morpholinylcarbonyl)-2-furyl]methyl ether](/img/structure/B280439.png)

![4-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-fluorobenzyl)benzamide](/img/structure/B280441.png)


![methyl 2-{[(1,2,3-trimethyl-1H-indol-5-yl)carbonyl]amino}benzoate](/img/structure/B280445.png)


![4-Chloro-3-methylphenyl 2-[4-(2-furoyl)-1-piperazinyl]-1-methyl-2-oxoethyl ether](/img/structure/B280449.png)
![3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B280450.png)
![N-(5-bromo-1,3-thiazol-2-yl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide](/img/structure/B280451.png)

